molecular formula C17H15ClN4O3S B6505217 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 897620-84-7

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6505217
CAS No.: 897620-84-7
M. Wt: 390.8 g/mol
InChI Key: OTIODNBUVUNWQE-UHFFFAOYSA-N
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Description

This compound is a thiazole-based acetamide derivative featuring a 4-chlorophenyl carbamoyl group and a furfurylmethyl substituent. Its core structure consists of a 1,3-thiazole ring substituted at position 2 with a urea-linked 4-chlorophenyl group and at position 4 with an acetamide moiety bound to a furan-2-ylmethyl group. The compound’s synthesis likely involves coupling reactions of thiazole intermediates with activated carbamoyl or acetamide precursors, as seen in analogous syntheses .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c18-11-3-5-12(6-4-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-2-1-7-25-14/h1-7,10H,8-9H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIODNBUVUNWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of HMS1656E11 are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. For instance, the presence of a carbamoyl group and a thiazole ring could imply interactions with enzymes or receptors that recognize these motifs.

Mode of Action

The mode of action of HMS1656E11 is not well-defined due to the lack of specific information. Given its structural features, it’s plausible that the compound could act as an inhibitor or activator of its target proteins, depending on the nature of the interactions. The carbamoyl group might form hydrogen bonds with the target protein, while the thiazole ring could participate in hydrophobic interactions. Further experimental studies are needed to confirm these hypotheses.

Biochemical Pathways

Without knowledge of the specific targets of HMS1656E11, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing similar structural motifs have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. Therefore, HMS1656E11 could potentially influence a variety of biochemical pathways, depending on its targets.

Pharmacokinetics

The pharmacokinetics of HMS1656E11, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties are crucial for understanding the drug’s bioavailability, i.e., the extent to which the drug reaches the systemic circulation. Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence its ADME properties

Result of Action

The molecular and cellular effects of HMS1656E11 are yet to be determined. Depending on its targets and mode of action, the compound could potentially modulate a variety of cellular processes, from signal transduction to gene expression. The presence of a carbamoyl group and a thiazole ring in its structure suggests that it might have diverse biological activities.

Action Environment

The action, efficacy, and stability of HMS1656E11 could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s activity might be affected by the pH of its environment, as pH can influence the ionization state of the compound and thus its interactions with target proteins. Similarly, temperature can affect the compound’s stability and its diffusion rate within the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Analogs and Their Modifications:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide Cyclohexylcarbamoyl, 4-CF₃-phenyl Cyclohexyl vs. 4-Cl-phenyl; CF₃-phenyl vs. furfurylmethyl
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 3-Methoxybenzyl, furan-2-carboxamide Furan carboxamide vs. acetamide; methoxybenzyl vs. Cl-phenyl
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-Fluorophenyl, chloroacetamide Fluorophenyl vs. Cl-phenyl; lacks urea linkage
2-{[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethylcarbazol-3-yl)acetamide Triazole core, dichlorophenyl, carbazole Triazole vs. thiazole; carbazole vs. furan

Functional Group Impact:

  • Furan vs. Aromatic Rings : The furan-2-ylmethyl group introduces π-electron density and steric constraints distinct from bulkier aryl groups (e.g., trifluoromethylphenyl in or carbazole in ).
  • Chlorophenyl vs.

Physicochemical Properties

  • Lipophilicity : HPLC-derived log k values for 4-chloro-2-carbamoylphenyl derivatives () suggest log P ~2.5–3.0, comparable to trifluoromethylphenyl analogs (log P ~3.2 in ).
  • Melting Points : The target compound’s melting point is expected to exceed 250°C (based on urea-containing analogs like ).

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